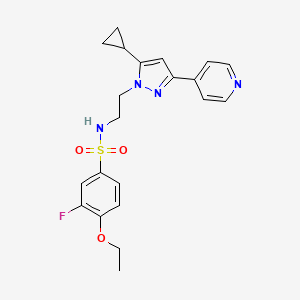

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyridine ring, and a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O3S/c1-2-29-21-6-5-17(13-18(21)22)30(27,28)24-11-12-26-20(16-3-4-16)14-19(25-26)15-7-9-23-10-8-15/h5-10,13-14,16,24H,2-4,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXXRNWYLOKOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.

Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be introduced through a sulfonation reaction, typically using sulfonyl chlorides and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-fluorobenzenesulfonamide

- N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-chlorobenzenesulfonamide

Uniqueness

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorine substituents on the benzenesulfonamide moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyrazole ring which is known for its diverse biological activities.

- A pyridine moiety that enhances the compound's interaction with biological targets.

- An ethoxy group and a sulfonamide linkage , contributing to its solubility and bioactivity.

Molecular Formula : C19H22N6O2S

Molecular Weight : 398.48 g/mol

CAS Number : 1797294-23-5

The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme pathways and receptor interactions. It is hypothesized to act on:

- Soluble guanylate cyclase (sGC) , enhancing nitric oxide (NO) signaling pathways.

- NADPH oxidase , influencing oxidative stress responses in cells.

Antitumor Effects

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, research on related pyrazole derivatives has shown:

- Inhibition of cancer cell proliferation in various types of cancer, including breast and lung cancers.

- Induction of apoptosis through activation of caspases.

Cardiovascular Effects

The compound's interaction with sGC suggests potential applications in treating cardiovascular diseases:

- Vasodilation effects have been observed, leading to reduced blood pressure.

- Enhancement of cGMP levels in vascular tissues, which may improve endothelial function.

Case Studies

- Anticancer Activity :

- Cardiovascular Studies :

Comparative Data Table

| Activity Type | Related Compounds | IC50 (µM) | Observations |

|---|---|---|---|

| Antitumor | Pyrazole derivatives | 10 | Significant inhibition of cancer cell growth |

| Cardiovascular | sGC stimulators | 0.01 - 10 | Induced vasodilation and reduced BP |

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions (e.g., ethanol, 80°C) .

- Step 2 : Introduction of the pyridinyl and cyclopropyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .

- Step 3 : Sulfonamide coupling using 4-ethoxy-3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions . Critical Parameters : Temperature control (±2°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for sulfonamide coupling) are essential for >80% yield .

Q. Which analytical techniques are critical for confirming structural integrity and purity during synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₅FN₄O₃S: 493.1563) .

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to kinase targets?

- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural homology with pyrazole-sulfonamide inhibitors .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, with PyMOL for visualization .

- Validation : Compare docking scores (ΔG ≤ -8.0 kcal/mol) with known inhibitors and validate via mutagenesis assays (e.g., Kd measurement using SPR) .

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

- SAR Analysis : Systematically vary substituents (e.g., replace ethoxy with methoxy) and correlate with bioassay results (e.g., IC₅₀ values against cancer cell lines) .

- Data Normalization : Account for assay variability by normalizing activity to reference compounds (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Pool data from multiple studies (e.g., anti-inflammatory vs. antimicrobial activity) to identify trends in substituent effects .

Q. What in vitro/in vivo models evaluate the pharmacokinetic (PK) properties of this compound?

- In Vitro :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life (t₁/₂ > 30 min preferred) .

- Caco-2 Permeability : Measure apparent permeability (Papp > 1 × 10⁻⁶ cm/s) to predict oral bioavailability .

- In Vivo :

- Rodent PK Studies : Administer IV/PO doses (10 mg/kg) to determine AUC, Cmax, and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.